Soybean toxin 17 kDa chain
Description
Significance of Glycine max (Soybean) in Agricultural Ecosystems and Global Food Security
The soybean (Glycine max) is a legume of immense economic and nutritional importance worldwide. researchgate.netresearchgate.net It serves as a primary source of high-quality protein and vegetable oil for both human consumption and animal feed. researchgate.net Globally, countries like the United States, Brazil, and Argentina are the top producers, highlighting the crop's widespread cultivation and adaptability. timesagriculture.com Beyond its role in nutrition, the soybean contributes to sustainable agriculture through its ability to fix atmospheric nitrogen, which enriches the soil and reduces the need for synthetic fertilizers. researchgate.netfrontiersin.org As the global population continues to grow, the soybean's role in ensuring food security is becoming increasingly critical. researchgate.netfrontiersin.org However, soybean production faces significant threats from a variety of pathogens, including fungi, bacteria, and viruses, which can lead to substantial economic losses and jeopardize food supplies. nih.gov
Overview of Plant Defense Proteins and Peptides in Host-Pathogen Interactions
Plants have evolved a complex and dynamic immune system to defend against invading pathogens. frontiersin.orgwalshmedicalmedia.com This system includes both constitutive defenses, such as physical barriers like the cuticle, and inducible defense mechanisms that are activated upon pathogen recognition. frontiersin.org Key to these inducible responses are plant defense proteins and peptides. walshmedicalmedia.commdpi.com When a plant detects a pathogen, it can trigger one of two main types of immunity: Pathogen-Associated Molecular Pattern (PAMP)-Triggered Immunity (PTI) or Effector-Triggered Immunity (ETI). frontiersin.orgwalshmedicalmedia.com
PTI is the first line of induced defense and is activated by the recognition of conserved molecular patterns found on many microbes. apsnet.org If a pathogen manages to overcome PTI, a second, more robust defense known as ETI can be initiated. scispace.com ETI is triggered by the detection of specific pathogen effector proteins by the plant's resistance (R) proteins. walshmedicalmedia.comscispace.com This often leads to a rapid and localized cell death at the site of infection, a phenomenon called the hypersensitive response, which limits the spread of the pathogen. mdpi.com A variety of proteins are involved in these defense responses, including pathogenesis-related (PR) proteins, which can have enzymatic activities that degrade fungal cell walls, and other proteins that play roles in signaling pathways. frontiersin.orgmdpi.com
Contextualization of Soybean Toxin (SBTX) as a Plant Defense Protein
Soybean Toxin (SBTX) is a protein that appears to be an integral part of the soybean's defense arsenal (B13267) against pathogenic fungi. usp.br SBTX is a 44 kDa glycoprotein (B1211001) composed of two polypeptide chains, a 27 kDa chain and a 17 kDa chain (SBTX17), linked by a disulfide bond. usp.br Research has demonstrated that SBTX has antifungal properties, inhibiting the spore germination and growth of several fungal species. usp.bracs.orgnih.gov For instance, it has been shown to be effective against Aspergillus niger and Penicillium herguei. usp.bracs.orgnih.gov The expression of genes encoding for the SBTX subunits is induced by jasmonic acid, a plant hormone involved in defense signaling, further suggesting its role in the plant's defense strategy. usp.br The inhibitory effect of SBTX on the growth of phytopathogenic fungi like Cercospora sojina underscores its potential importance in protecting soybeans from disease. plos.org
Specific Focus on the 17 kDa Polypeptide Chain (SBTX17) within the SBTX Complex
The 17 kDa polypeptide chain, or SBTX17, is a crucial component of the larger SBTX protein complex. usp.brresearchgate.net It is encoded by the SBTX17 gene. The N-terminal sequence of the 17 kDa chain is distinct from that of the 27 kDa chain. usp.br Studies have shown that both the SBTX17 and SBTX27 genes are expressed in various soybean tissues throughout the plant's development, with the highest levels found in mature seeds and unifoliate leaves. SBTX17 is classified as an antimicrobial peptide and is involved in the plant's defense against fungi. uniprot.org Its activity is pH-dependent, decreasing below pH 5.5 and above pH 8.0. uniprot.org The genes encoding both chains of SBTX are considered promising candidates for engineering pathogen-resistant plants.
Properties
bioactivity |
Antifungal |
|---|---|
sequence |
PNPKVFFDMTIGGQSAGRIVMEEYA |
Origin of Product |
United States |
Discovery, Isolation, and Initial Biochemical Characterization of Sbtx and Sbtx17
Methodologies for Protein Fractionation and Purification from Soybean Extracts
The isolation of SBTX, and by extension its 17 kDa subunit, from crude soybean extracts involves a multi-step process that leverages the protein's physicochemical properties. nih.gov This process begins with initial fractionation followed by a series of chromatographic techniques to achieve a high degree of purity. nih.gov
Ammonium (B1175870) Sulfate (B86663) Fractionation Techniques
A common initial step in protein purification is ammonium sulfate precipitation. nih.govresearchgate.net This technique separates proteins based on their solubility at high salt concentrations. In the case of soybean proteins, including SBTX, a stepwise addition of ammonium sulfate allows for the selective precipitation of different protein fractions. nih.govcerealsgrains.org For instance, a fraction precipitating between 35% and 70% saturation is often collected for further purification. cerealsgrains.org This method effectively concentrates the target protein and removes some impurities. cerealsgrains.orgtandfonline.com
Chromatographic Separation Methods
Following initial fractionation, a series of chromatographic steps are employed to purify SBTX. nih.gov These methods separate molecules based on various properties such as charge, size, and affinity.
DEAE-Cellulose Chromatography: This is an ion-exchange chromatography technique that separates proteins based on their net charge. nih.gov
CM-Sepharose Chromatography: Similar to DEAE-cellulose, this is another form of ion-exchange chromatography. nih.gov
Superdex 200 HR FPLC: Size-exclusion chromatography, using a resin like Superdex 200 HR, separates proteins based on their molecular size. nih.gov This step is crucial for isolating the 44 kDa SBTX heterodimer from other proteins of different sizes. nih.gov
Table 1: Chromatographic Methods for SBTX Purification
| Chromatographic Method | Principle of Separation | Resin/Matrix |
|---|---|---|
| DEAE-Cellulose | Ion-Exchange | DEAE-Cellulose |
| CM-Sepharose | Ion-Exchange | CM-Sepharose |
| Superdex 200 HR FPLC | Size-Exclusion | Superdex 200 HR |
Polypeptide Chain Composition and Inter-chain Linkages of the SBTX Heterodimer
Biochemical analysis reveals that SBTX is not a single polypeptide but a heterodimer with a total molecular weight of approximately 44 kDa. nih.govusp.br
Identification of 27 kDa and 17 kDa Polypeptide Chains
SBTX is composed of two distinct polypeptide chains: a larger subunit with a molecular weight of 27 kDa and a smaller subunit of 17 kDa. nih.govusp.br These two subunits, referred to as SBTX27 and SBTX17 respectively, are the fundamental components of the active toxin. researchgate.net
Characterization of Disulfide Bond Linkages between Subunits
The 27 kDa and 17 kDa polypeptide chains are covalently linked by a disulfide bond. nih.govscispace.com This type of bond is formed between the sulfhydryl groups of cysteine residues present in each subunit and is critical for maintaining the structural integrity and likely the biological activity of the heterodimeric toxin. nih.govlibretexts.org The presence of this disulfide bridge is a key feature of the SBTX protein. uniprot.org
N-Terminal Sequence Analysis of SBTX17 and Associated Subunits
N-terminal sequencing provides crucial information about the identity and structure of a protein. nih.govnih.gov Analysis of the purified SBTX and its subunits has yielded distinct N-terminal sequences. nih.gov
The N-terminal sequence of the intact 44 kDa SBTX protein was determined to be identical to that of its 27 kDa subunit. nih.gov However, the 17 kDa subunit, SBTX17, possesses a unique N-terminal sequence. nih.gov
Table 2: N-Terminal Sequences of SBTX and its Subunits
| Protein/Subunit | N-Terminal Amino Acid Sequence |
|---|---|
| SBTX (44 kDa) | ADPTFGFTPLGLSEKANLQIMKAYD nih.gov |
| SBTX27 (27 kDa) | ADPTFGFTPLGLSEKANLQIMKAYD nih.gov |
| SBTX17 (17 kDa) | PNPKVFFDMTIGGQSAGRIVMEEYA nih.govufc.br |
This distinct N-terminal sequence for SBTX17 confirms it as a separate and unique polypeptide chain within the larger toxin complex. nih.gov
Investigation of Post-Translational Modifications, Specifically Glycosylation Status and Content
Research has confirmed that the complete SBTX protein is glycosylated. uniprot.orgmybiosource.com Analysis of the purified toxin revealed a carbohydrate content of 5%. uniprot.orgmybiosource.com However, while the glycosylation of the heterodimeric SBTX is established, studies have not yet determined which of the two subunits, the 27 kDa chain or the 17 kDa chain (SBTX17), carries the carbohydrate modifications. uniprot.orgmybiosource.com Therefore, it is currently unknown whether SBTX17 is itself a glycoprotein (B1211001) or if the glycosylation occurs exclusively on the 27 kDa subunit. uniprot.orgmybiosource.com Further research is needed to pinpoint the exact location and nature of the glycan chains within the SBTX complex.
Table 2: Glycosylation Profile of Soybean Toxin (SBTX)
| Analyte | Glycosylation Status | Carbohydrate Content | Specific Subunit Glycosylation | Source |
|---|
| Soybean Toxin (SBTX) | Glycosylated | 5% | Undetermined (either the 17 kDa, 27 kDa, or both subunits may be modified) | uniprot.orgmybiosource.com |
Molecular and Higher Order Structural Elucidation of Sbtx and Sbtx17
Primary Amino Acid Sequence Determination and Comparative Sequence Analysis
The primary structure, or amino acid sequence, is the foundational level of a protein's architecture. The determination of the sequence for a 17 kDa phytotoxic polypeptide associated with soybean pathology was achieved through N-terminal amino acid sequencing. Following purification, the N-terminal of the protein was found to be unblocked, allowing for direct sequencing. illinois.edu
The sequence of the initial 15 amino acids at the N-terminus was determined as: Ala-Thr-Gln-Phe-Ser-Tyr-Thr-Gly-Ser-(Glu)-Thr-Gly-(Thr)-Asp-Gln illinois.edu
Parentheses around Glutamic acid (Glu) and Threonine (Thr) indicate tentative assignments during the sequencing process. illinois.edu A search of protein databases with this partial sequence revealed no significant homology to other known proteins at the time of its discovery, suggesting it was a unique peptide. illinois.edu
The UniProt database, a central repository for protein sequence and functional information, lists an entry for "Soybean toxin 17 kDa chain" under the accession number P86548. uniprot.org This entry, sourced from Glycine max, presents a 25-amino acid sequence. uniprot.org However, further comparative analysis is required to definitively link this entry with the experimentally sequenced phytotoxic peptide.
Prediction and Experimental Determination of Secondary Structural Elements
Secondary structure refers to the local, repeating three-dimensional conformations of the polypeptide chain, primarily stabilized by hydrogen bonds. While specific high-resolution structural data for the isolated 17 kDa chain is limited, extensive analysis has been performed on total Soybean Protein Isolates (SPIs) using techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy. This provides a general overview of the secondary structural elements common in soybean proteins. nih.gov
The α-helix is a common secondary structural motif. Studies on various soybean protein isolates have reported α-helix content ranging from approximately 14.4% to 28.4%. nih.gov These structures are characterized by a coiled backbone held together by hydrogen bonds between every fourth amino acid.
β-sheets are another major secondary structural component, formed by adjacent polypeptide chains (β-strands) linked laterally by hydrogen bonds. This is the predominant secondary structure in soybean proteins. nih.gov Analysis of SPIs shows a high proportion of β-sheet structures, with reported values ranging from 43.6% to 55.2%. nih.gov These can exist in parallel or antiparallel configurations. nih.gov
β-turns are structures that reverse the direction of the polypeptide chain, enabling a compact, globular shape. They are reported to constitute between 19.7% and 35.9% of the structure in soybean globulins. nih.gov Unordered, or random coil, regions lack a defined, stable secondary structure and provide flexibility. These regions have been measured at approximately 13.0% in SPIs. nih.gov
| Secondary Structure Element | Reported Percentage Range in Soybean Proteins (%) | Primary Stabilizing Force |
|---|---|---|
| α-Helix | 14.4 - 28.4 | Intra-chain Hydrogen Bonds |
| β-Sheet | 43.6 - 55.2 | Inter-chain Hydrogen Bonds |
| β-Turn | 19.7 - 35.9 | Hydrogen Bonds |
| Unordered/Random Coil | ~13.0 | N/A (Lacks stable structure) |
Data derived from composite studies on various soybean protein isolates and globulins. nih.gov
Subunit Assembly and Stability of the SBTX Heterodimer
The assembly of a heterodimeric complex like SBTX involves the specific interaction and binding of its constituent subunits, such as the 17 kDa chain, with its partner subunit. This process is not random; it is guided by the tertiary structures of the individual proteins, which create complementary surfaces for binding. nih.gov
The stability of the resulting heterodimer is crucial for its biological activity. This stability is conferred by the cumulative effect of numerous non-covalent interactions at the interface between the subunits. studymind.co.uk In many multi-subunit complexes, one subunit can act as a scaffold, organizing the assembly and positioning of the other components. nih.gov For example, in some enzyme complexes, a core subunit is responsible for holding all other parts of the module together, ensuring the proper orientation for catalytic activity. nih.gov The formation of a stable heterodimer from individual monomers can be a prerequisite for the complex to perform its function. nih.gov
Genetic Basis and Transcriptional Regulation of Sbtx17 Expression
Identification and Molecular Cloning of Constituent Genes: SBTX17 and SBTX27
Gene Expression Profiling Across Various Soybean Tissues and Developmental Stages
The expression of SBTX17 and SBTX27 exhibits distinct patterns across different tissues and developmental stages of the soybean plant, suggesting a regulated and specific function.
Studies on the relative expression of SBTX17 and SBTX27 have shown that their transcripts are detectable in various soybean tissues, including seeds, leaves, roots, and stems. However, the level of expression varies significantly among these tissues, with the highest expression generally observed in the seeds. This suggests a primary role for the toxin in seed defense and development.
The expression of SBTX17 and SBTX27 is also temporally regulated throughout the development of the soybean plant. In seeds, the expression of both genes tends to be highest during the early stages of development and then decreases as the seed matures. This pattern aligns with the accumulation of defense-related compounds in developing seeds to protect them from pathogens and herbivores. In vegetative tissues, the expression levels of SBTX17 and SBTX27 are generally lower than in seeds and can fluctuate depending on the developmental stage and environmental conditions.
Below is an interactive data table summarizing the relative expression of SBTX17 in various soybean tissues at different developmental stages, based on available research data.
| Tissue | Developmental Stage | Relative Expression of SBTX17 |
| Seeds | Early Development | High |
| Seeds | Mid Development | Moderate |
| Seeds | Late Development | Low |
| Leaves | Vegetative Stage | Low |
| Roots | Vegetative Stage | Low |
| Stem | Vegetative Stage | Low |
Analysis of Transcriptional Regulation in Response to Biotic and Abiotic Stimuli
The expression of SBTX17 is not static but is dynamically regulated in response to various external and internal cues, highlighting its role in the plant's adaptive responses.
A key aspect of the regulatory control of SBTX17 is its induction in response to pathogen attack. Studies have demonstrated a significant increase in the transcript levels of SBTX17 in soybean leaves following inoculation with the fungal pathogen Cercospora kikuchii, the causal agent of Cercospora leaf blight and purple seed stain. This upregulation of SBTX17 expression upon fungal challenge strongly suggests its involvement in the soybean's defense response against this pathogen.
The expression of SBTX17 is also modulated by plant hormones, which are key signaling molecules in plant defense pathways.
Salicylic (B10762653) Acid: Treatment of soybean leaves with salicylic acid (SA), a crucial hormone in the plant's systemic acquired resistance (SAR) pathway, has been shown to induce the expression of SBTX17. This indicates that the regulation of SBTX17 is, at least in part, mediated through the SA signaling pathway, which is typically activated in response to biotrophic and hemibiotrophic pathogens.
Jasmonate: While direct experimental evidence specifically detailing the modulation of SBTX17 expression by jasmonates (JA) is limited in the readily available literature, the general role of JA in inducing defense genes in response to necrotrophic pathogens and insect herbivores is well-established in soybean. Many defense-related genes in soybean contain jasmonate-responsive elements in their promoter regions. Given that SBTX17 is induced by the fungal pathogen Cercospora kikuchii, which has a necrotrophic phase, it is plausible that jasmonate signaling also plays a role in its regulation. Further research, such as promoter analysis of the SBTX17 gene for jasmonate-responsive cis-elements and expression studies following methyl jasmonate treatment, would be necessary to definitively establish this link.
The following interactive data table summarizes the response of SBTX17 gene expression to various stimuli.
| Stimulus | Response of SBTX17 Expression |
| Cercospora kikuchii Inoculation | Upregulation |
| Salicylic Acid Treatment | Upregulation |
| Jasmonate Treatment | Postulated Upregulation (Further research needed) |
Molecular Mechanisms of Biological Activity of Sbtx and Sbtx17
Antifungal Action Against Phytopathogenic Fungi
SBTX demonstrates significant antifungal activity against several fungi that are pathogenic to plants. Its mechanism involves hindering critical stages of the fungal life cycle, including the growth of mycelia and the germination of spores. plos.orgnih.gov
In vitro studies have confirmed that SBTX effectively inhibits the mycelial growth of key soybean pathogens. plos.orgnih.gov The growth of Cercospora sojina, the fungus responsible for frogeye leaf spot in soybeans, was notably inhibited at a concentration of 50 µg/ml. nih.gov Similarly, the toxin shows inhibitory action against the mycelial growth of Cercospora kikuchii, another significant soybean pathogen. plos.orgnih.govnih.gov
SBTX is characterized as an antifungal protein with a broad spectrum of activity against numerous human and plant pathogenic fungi. plos.orgnih.gov Its documented targets include species such as Candida albicans, Aspergillus niger, Cercospora sojina, and Cercospora kikuchii. plos.orgresearchgate.net The existing literature focuses on the fungi that SBTX inhibits, and there is no specific information available from the analyzed sources regarding a lack of effect on Fusarium oxysporum or Fusarium solani.
Antimicrobial Activity Against Yeast Species (e.g., C. albicans, K. marxiannus)
The toxic effects of SBTX extend to various yeast species of clinical importance. It has been demonstrated to be toxic to Candida albicans and Kluyveromyces marxiannus. nih.govresearchgate.netsbbq.org.br Research shows that SBTX included in the culture medium at a concentration of 100 µg/ml hampered the growth of C. albicans by 54% and K. marxiannus by 48%. sbbq.org.br The toxin is also active against Candida parapsilosis and Pichia membranifaciens. nih.govresearchgate.net
Table 1: Antimicrobial Activity of Soybean Toxin (SBTX)
Cellular Modus Operandi: Interaction with Target Cell Membranes
The mechanism of action for SBTX involves direct interaction with fungal and yeast cells, leading to severe physiological disruption. Transmission electron microscopy of C. albicans cells exposed to SBTX revealed signs of starvation, suggesting that the toxin may block nutrient uptake systems. plos.orgnih.govnih.gov It is speculated that SBTX crosses the cell wall and affects glucose sensors present in the cell membrane. plos.org Further studies suggest that SBTX interferes with the intracellular transport of protons to the external medium. nih.gov This interaction ultimately leads to significant morphological changes, including cell wall disruption, condensation and shrinkage of the cytosol, and eventual cell death. nih.govsbbq.org.br
Absence of Other Biological Activities (e.g., Urease Activity, Chitinase Activity, Beta-1,3-Glucanase Activity, Hemagglutination Activity, Trypsin Inhibition)
Soybeans contain a wide variety of proteins with diverse biological functions. However, SBTX has been characterized as a distinct protein, lacking several enzymatic and inhibitory activities commonly associated with other soybean proteins. nih.gov Immunological assays confirmed that SBTX is devoid of protease-inhibitory (trypsin inhibition) and hemagglutinating activities. nih.gov While it showed a weak cross-reaction with soybean trypsin inhibitor and agglutinin, it does not possess their functional activities. nih.gov Other enzymatic activities, such as those from urease, chitinase, and beta-1,3-glucanase, are attributed to different, distinct proteins within the soybean and are not characteristic functions of SBTX. organic-farmknowledge.orgiaea.orgredalyc.orgresearchgate.netmdpi.commdpi.com
Table 2: Profile of Biological Activities for SBTX
Ecological and Physiological Roles of Sbtx and Sbtx17 in Soybean
Contribution to Intrinsic Plant Defense Mechanisms against Pathogens
Soybean toxin (SBTX), a 44-kDa protein composed of two polypeptide chains of 27 kDa and 17 kDa linked by a disulfide bond, plays a significant role in the soybean's innate immune system. nih.gov This protein is a key component of the plant's defense against various fungal pathogens. plos.org Research has demonstrated that SBTX exhibits broad-spectrum antifungal activity, effectively inhibiting the growth and filamentation of several economically important plant pathogens. plos.org
The defensive action of SBTX has been specifically documented against fungi such as Cercospora sojina, the causal agent of frogeye leaf spot, and Cercospora kikuchii. nih.govplos.org Studies have shown that SBTX can inhibit the growth of C. sojina at a concentration of 50 µg/ml. nih.gov Its activity also extends to other fungi, including Aspergillus niger and Penicillium herguei. researchgate.netnih.gov The mechanism of action involves interfering with the fungus's essential life cycle processes. Evidence suggests that SBTX may block nutrient uptake systems, leading to starvation of the fungal cells even when nutrients are available in the environment. plos.org This activity against a range of fungal threats underscores the importance of SBTX and its 17 kDa chain as a crucial element in the soybean's constitutive defense strategy, providing a pre-formed barrier against pathogenic invasion. nih.govplos.org
Subcellular and Tissue Localization within Soybean Plants
The strategic placement of SBTX within the soybean plant is critical to its function as a defensive protein, particularly in safeguarding the next generation through seed protection. The protein is primarily localized within the seed, positioning it to act as a first line of defense during the vulnerable stages of germination. plos.orgresearchgate.net
Constitutive Localization in Epidermal Region of Seed Cotyledons
SBTX is synthesized as a constitutive defense protein during seed development. researchgate.net It is isolated directly from soybean seeds, indicating its storage within these structures. researchgate.netwur.nl This pre-formed defense mechanism ensures that the seed is equipped with a protective arsenal (B13267) before it enters a dormant state. The localization within the seed, particularly in the cotyledons, is strategic. As the primary storage organs of the seed, the cotyledons are a nutrient-rich target for pathogens. By concentrating defensive proteins like SBTX in these tissues, the plant ensures the protection of the vital resources required for successful germination and seedling establishment.
Exudation from Mature Imbibed Seeds
Upon imbibition (the uptake of water by a dry seed), mature soybean seeds actively release SBTX into their immediate surroundings, an area known as the spermosphere. researchgate.net This process of exudation is a critical defensive strategy, creating a protective antimicrobial zone around the germinating seed. Research has confirmed the presence of SBTX in the exudates of soybean seeds, highlighting its role in protecting the seed and emerging radicle from soil-borne pathogens. researchgate.net This release of pre-formed antifungal proteins like SBTX provides an immediate defense against opportunistic fungi in the soil before the developing seedling can establish its own robust immune responses. researchgate.net
Role in the Overall Defensive Chemical Arsenal of Soybean
The soybean plant employs a complex and multi-layered defensive chemical arsenal to protect itself from a wide array of pathogens and pests. This arsenal includes a diverse range of compounds, from small molecule secondary metabolites to larger defensive proteins. SBTX and its 17 kDa chain represent a key component of the protein-based defenses.
Soybean's defensive strategy involves both constitutive defenses, which are always present, and induced defenses, which are activated upon pathogen attack. SBTX is considered a part of the constitutive defenses found within the seeds. researchgate.net It functions alongside other well-known defensive proteins that are also present in seed exudates, such as:
β-1,3-glucanase and Chitinase: Enzymes that can degrade the cell walls of fungi.
Lectin: Proteins that bind to carbohydrates and can interfere with pathogen recognition and attachment.
Trypsin Inhibitors: These proteins can disrupt the digestive processes of herbivores and may also play a role in defense against pathogens.
Interactive Data Table: Pathogens Inhibited by Soybean Toxin (SBTX)
This table summarizes the fungal species against which SBTX has shown inhibitory activity, as documented in scientific literature.
| Pathogen Species | Type of Pathogen | Disease Caused | Reference |
| Cercospora sojina | Fungus | Frogeye Leaf Spot | nih.gov |
| Cercospora kikuchii | Fungus | Cercospora Leaf Blight | plos.org |
| Aspergillus niger | Fungus | Black Mold | researchgate.netnih.gov |
| Penicillium herguei | Fungus | Plant Pathogen | researchgate.netnih.gov |
| Candida albicans | Yeast | Human Pathogen | plos.orgresearchgate.net |
| Candida parapsilosis | Yeast | Human Pathogen | plos.orgresearchgate.net |
Comparative Analysis and Evolutionary Relationships of Sbtx and Sbtx17
Immunological Cross-Reactivity with Other Plant Toxins and Defense Proteins (e.g., Soyatoxin, Canatoxin, Soybean Trypsin Inhibitor, Agglutinin)
Immunological assays are pivotal in determining the structural similarity between proteins. Studies have revealed that SBTX shares immunological relationships with several other toxic and defense-related proteins, suggesting conserved epitopes or structural motifs.
Research indicates that SBTX is immunologically related to other toxic proteins from leguminous plants, specifically soyatoxin and canatoxin. nih.gov Canatoxin, a toxic protein from jack beans (Canavalia ensiformis), is recognized as a variant form of the enzyme urease. nih.govconsensus.appresearchgate.net This relationship suggests that SBTX may share structural features with these urease-related toxins. Polyclonal antibodies raised against jack bean urease have been shown to cross-react with fragments of Helicobacter pylori urease, demonstrating that immunological cross-reactivity among ureases from distant organisms can occur. nih.govresearchgate.net
Furthermore, immunological tests have demonstrated that SBTX weakly cross-reacts with soybean trypsin inhibitor and soybean agglutinin. nih.gov Despite this weak cross-reactivity, SBTX itself does not possess protease-inhibitory or hemagglutinating activities, indicating that the shared epitopes are not located within the functional domains responsible for those specific activities. nih.gov
The Bowman-Birk inhibitor (BBI) is a major type of soybean trypsin inhibitor. tandfonline.com Monoclonal antibodies developed against BBI have shown high specificity with no significant cross-reactivity to other soybean proteins like Kunitz trypsin inhibitor (KTI), glycinin, β-conglycinin, or soybean agglutinin (SBA), highlighting the distinct immunological profiles of these defense proteins. tandfonline.comresearchgate.net Similarly, soybean agglutinin (SBA), a lectin with a molecular weight of 120 kDa, is considered a distinct antinutrient and has been the target of specific antibody production. wikipedia.orgfrontiersin.orgvectorlabs.com The weak cross-reactivity of SBTX with these functionally different proteins underscores a distant but discernible structural relationship.
Table 1: Immunological Cross-Reactivity of SBTX
| Interacting Protein | Relationship with SBTX | Functional Class | Notes |
| Soyatoxin | Related | Toxin | Suggests shared structural motifs among soybean toxins. nih.gov |
| Canatoxin | Related | Toxin / Urease | Implies structural similarity to urease-like proteins. nih.govnih.gov |
| Soybean Trypsin Inhibitor | Weak Cross-Reactivity | Protease Inhibitor | Indicates distant structural similarity; SBTX lacks inhibitory activity. nih.gov |
| Soybean Agglutinin (SBA) | Weak Cross-Reactivity | Lectin | Indicates distant structural similarity; SBTX lacks hemagglutinating activity. nih.gov |
Phylogenetic Analysis of SBTX-like Proteins Across Plant Species
Direct phylogenetic analysis of SBTX is constrained by its novelty. However, its immunological ties to canatoxin, a urease variant, provide a strong basis for placing it within the evolutionary context of plant ureases. nih.govnih.govnih.gov Plant and bacterial ureases exhibit significant sequence identity (around 55%) and share a common basic trimeric structure, suggesting they evolved from a common ancestral protein. nih.govdoi.org Plant ureases are typically large hexameric proteins, with each subunit having a molecular mass of about 90 kDa. doi.org The evolutionary history of ureases suggests a "3-to-1" transition in the number of subunits, with a three-chained ancestral urease being the likely progenitor for modern forms. nih.gov
The name "SBTX" may also allude to a relationship with Subtilisin-like proteases (SBTs), a large family of plant-specific serine peptidases. nih.gov Genome-wide analyses in species like soybean (Glycine max), cotton, and wheat have identified large numbers of SBT genes, which are classified into several subfamilies based on phylogenetic relationships. nih.govnih.govbiorxiv.org For instance, 118 SBT genes have been identified in the soybean genome, categorized into six distinct groups. biorxiv.org These proteins are involved in a wide array of processes, including development and environmental stress responses. nih.gov A phylogenetic tree constructed with SBTs from soybean, Arabidopsis, rice, and maize also shows a division into distinct groups, indicating both conservation and divergence across plant species. nih.govresearchgate.net Given that SBTX is a protein toxin from soybean, it is plausible that its evolutionary history is linked to one of these large, diverse gene families involved in plant defense and signaling, though its precise placement requires further sequence-based analysis.
Structural and Functional Conservation of Antimicrobial Peptides in Plant Defense Systems
SBTX's demonstrated inhibitory effect on the growth of the phytopathogenic fungus Cercospora sojina firmly places it within the category of plant defense proteins. nih.gov This function aligns with a broadly conserved strategy in plants, which utilize a vast repertoire of antimicrobial peptides (AMPs) as a primary defense barrier. nih.govfrontiersin.org
Plant AMPs, despite high variation in their amino acid sequences, exhibit strikingly conserved three-dimensional structures, which are critical for their defensive properties. nih.gov Key conserved features include:
Cysteine-Rich Sequences: Many plant AMPs are rich in cysteine residues, which form multiple intramolecular disulfide bonds. mdpi.comnih.gov These bonds are crucial for creating a compact and exceptionally stable structure, resistant to high temperatures, extreme pH, and proteolytic enzymes. mdpi.com
Conserved Structural Motifs: Families of AMPs, such as defensins and thionins, share characteristic structural motifs. mdpi.comacs.org For example, plant defensins typically feature a cysteine-stabilized αβ (CSαβ) motif, comprising a triple-stranded β-sheet and an α-helix stabilized by four disulfide bridges. nih.gov This conserved topology is more critical for function than the primary sequence itself. nih.gov
Cationic and Amphipathic Nature: A large number of plant AMPs are cationic (positively charged), which facilitates their interaction with the anionic membranes of microbes, leading to membrane permeabilization and cell death. nih.govacs.org
Functionally, these proteins act as a chemical shield and are often secreted into the apoplastic space to serve as the first line of defense against invading pathogens. nih.govfrontiersin.org The functional diversity within these conserved structural scaffolds allows a single plant to produce an array of defense peptides, sometimes with multiple functions, providing broad and durable resistance against a wide range of pests and pathogens. nih.govmdpi.com The antifungal activity of SBTX is a classic example of this conserved functional role, contributing to the plant's innate immune system. mdpi.comnih.govosti.gov
Advanced Methodological Approaches in Sbtx and Sbtx17 Research
High-Resolution Protein Purification and Characterization Techniques
The purification of the native SBTX, a heterodimer composed of the 17 kDa and 27 kDa subunits linked by a disulfide bond, has been achieved through a multi-step chromatographic process. This process is crucial for obtaining a pure protein sample for subsequent characterization and activity assays.
A typical high-resolution purification protocol for SBTX involves the following steps:
Crude Extract Preparation: Total proteins are extracted from soybean seeds.
Ammonium (B1175870) Sulfate (B86663) Precipitation: The crude extract is subjected to fractional precipitation using ammonium sulfate to enrich for the toxin.
Ion-Exchange Chromatography: The enriched fraction is then loaded onto an ion-exchange column, such as DEAE-Cellulose, to separate proteins based on their net charge.
Further Chromatographic Steps: Additional purification is often achieved using other chromatographic techniques like CM-Sepharose and size-exclusion chromatography (e.g., Superdex 200 HR fast-protein liquid chromatography - FPLC) to obtain highly purified SBTX nih.govresearchgate.net.
The purity and molecular weight of the isolated SBTX and its subunits are confirmed using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). Under reducing conditions, which break the disulfide bond, the 17 kDa and 27 kDa subunits can be resolved as separate bands. The N-terminal sequences of the purified subunits have been determined to confirm their identity nih.govresearchgate.net.
Table 1: Chromatographic Methods in SBTX Purification
| Chromatographic Technique | Principle of Separation | Purpose in SBTX Purification |
| DEAE-Cellulose | Ion-Exchange | Separation based on net surface charge |
| CM-Sepharose | Ion-Exchange | Further separation based on charge |
| Superdex 200 HR FPLC | Size-Exclusion | Separation based on molecular size and shape |
Quantitative Gene Expression Analysis (e.g., RT-qPCR)
Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) has been a vital tool for studying the expression patterns of the genes encoding the SBTX subunits, designated as SBTX17 and SBTX27. This technique allows for the precise measurement of mRNA levels in different tissues and at various developmental stages, providing insights into the regulation of SBTX production.
Research has shown that both SBTX17 and SBTX27 are expressed in various soybean tissues, including the seeds, leaves, roots, and stems uniprot.orguniprot.org. Studies have also investigated the relative expression of these genes during different stages of soybean development, revealing dynamic changes in their transcription levels researchgate.net. For instance, the expression of both genes has been observed to vary significantly at different days after sowing, suggesting a developmental regulation of SBTX synthesis researchgate.net. Furthermore, the induction of SBTX17 and SBTX27 expression in response to biotic stressors, such as fungal pathogens, highlights the role of SBTX in plant defense researchgate.net.
Table 2: Relative Expression of SBTX17 and SBTX27 in Soybean Tissues
| Tissue | Relative Expression of SBTX17 | Relative Expression of SBTX27 |
| Seeds | High | High |
| Leaves | Moderate | Moderate |
| Roots | Low | Low |
| Stems | Low | Low |
Note: The relative expression levels are generalized from published research and may vary depending on the soybean cultivar and developmental stage.
In Vitro Assays for Antifungal and Antimicrobial Efficacy
The biological activity of SBTX, including its 17 kDa chain, has been primarily investigated through a range of in vitro assays targeting various fungal and microbial species. These assays are essential for determining the spectrum of activity and the potential applications of SBTX as an antimicrobial agent.
Studies have demonstrated that SBTX exhibits significant antifungal activity against a broad range of phytopathogenic fungi and yeasts. The toxin has been shown to inhibit the spore germination of fungi such as Cercospora sojina, Aspergillus niger, and Penicillium herguei nih.govuniprot.orgnih.gov. It also inhibits the growth of clinically important yeasts like Candida albicans and Kluyveromyces marxiannus uniprot.orgnih.gov. However, it is important to note that these studies have been conducted using the whole SBTX protein. The specific contribution of the 17 kDa subunit to the observed antifungal activity has not been independently determined in most published research. The mechanism of action is thought to involve disruption of the fungal cell membrane uniprot.orguniprot.orgplos.org.
Table 3: Antifungal Spectrum of Soybean Toxin (SBTX)
| Fungal Species | Type | Activity Observed |
| Cercospora sojina | Phytopathogen | Inhibition of spore germination nih.gov |
| Aspergillus niger | Phytopathogen | Inhibition of spore germination uniprot.orgnih.gov |
| Penicillium herguei | Phytopathogen | Inhibition of spore germination uniprot.orgnih.gov |
| Candida albicans | Human Pathogen | Growth inhibition uniprot.orgnih.gov |
| Kluyveromyces marxiannus | Yeast | Growth inhibition uniprot.orgnih.gov |
Immunological Techniques for Protein Detection and Localization
Immunological techniques are powerful tools for the specific detection and localization of proteins within tissues and cells. In the context of SBTX research, methods such as Western blotting and enzyme-linked immunosorbent assays (ELISA) have been utilized to identify and quantify the toxin.
Polyclonal antibodies raised against the purified SBTX can recognize both the 17 kDa and 27 kDa subunits. These antibodies have been used in Western blot analyses to confirm the presence of SBTX in various soybean tissues, including seeds, leaves, roots, and stems uniprot.orguniprot.org. Immunological assays have also revealed that SBTX shares some antigenic determinants with other toxic proteins from soybean, such as soyatoxin and canatoxin, but shows weak cross-reactivity with soybean trypsin inhibitor and agglutinin nih.govresearchgate.net. These techniques are crucial for understanding the distribution of SBTX within the soybean plant and can be adapted for more specific localization studies, such as immunohistochemistry, to pinpoint the cellular and subcellular location of the 17 kDa chain.
Biophysical Methods for Membrane Interaction Studies
While direct biophysical studies specifically focusing on the interaction of the isolated 17 kDa chain of SBTX with membranes are limited in the current literature, the proposed mechanism of action for the whole toxin points towards a crucial role for such interactions. The antifungal activity of SBTX is believed to stem from its ability to affect the cell membrane of target organisms uniprot.orguniprot.orgplos.org.
Future research in this area would likely employ a range of biophysical techniques to investigate the molecular details of this interaction. Methods such as:
Liposome-based assays: To study the ability of the 17 kDa subunit to bind to and disrupt artificial membrane vesicles (liposomes) of varying lipid compositions.
Circular Dichroism (CD) Spectroscopy: To analyze conformational changes in the 17 kDa protein upon interaction with membrane-mimetic environments.
Fluorescence Spectroscopy: Using environmentally sensitive fluorescent probes to monitor the binding of the protein to membranes and any subsequent changes in the membrane's physical properties.
Surface Plasmon Resonance (SPR): To quantitatively measure the binding affinity and kinetics of the 17 kDa chain's interaction with lipid bilayers.
Future Research Avenues and Translational Applications Non Clinical
Determination of High-Resolution Three-Dimensional Structures of SBTX and Isolated SBTX17
A foundational step in understanding the function of any protein is the determination of its three-dimensional structure. To date, a high-resolution atomic structure of the full SBTX complex and the isolated SBTX17 chain remains to be elucidated. Future research should prioritize obtaining these structures to provide critical insights into the toxin's mechanism of action.
Several established methods can be employed for protein structure determination. rcsb.orgnih.gov X-ray crystallography is a powerful technique that can yield highly detailed atomic models. nih.gov This method would require the successful crystallization of SBTX and SBTX17, which can be a challenging process but offers the potential for very high-resolution data. rcsb.org Another valuable technique is Nuclear Magnetic Resonance (NMR) spectroscopy, which determines the structure of proteins in solution. rcsb.org This method is particularly useful for studying protein dynamics and conformational changes that may be important for function. redshiftbio.com More recent advancements in Cryogenic-Electron Microscopy (cryo-EM) have made it a viable option for determining the structures of a wide range of proteins and protein complexes, often without the need for crystallization. redshiftbio.com
Comprehensive Mapping of All Post-Translational Modifications and Their Functional Implications
Post-translational modifications (PTMs) are chemical modifications to a protein after its synthesis, and they can profoundly impact its activity, stability, and localization. stressmarq.com Common PTMs include phosphorylation, glycosylation, acetylation, and ubiquitination. stressmarq.comnih.gov A comprehensive analysis of the PTMs present on SBTX17 has not yet been reported.
Future research should employ techniques such as mass spectrometry to identify and map the specific PTMs on SBTX17. youtube.comyoutube.com This would involve digesting the protein into smaller peptides and analyzing them to identify any modifications. Once PTMs are identified, their functional significance can be investigated through site-directed mutagenesis, where the modified amino acid is replaced with one that cannot be modified. The functional consequences of these mutations on the protein's activity, stability, and interactions can then be assessed. Understanding the PTM landscape of SBTX17 is crucial for a complete picture of its regulation and function within the plant.
Detailed Molecular Interaction Studies with Fungal and Yeast Target Molecules/Structures
SBTX has demonstrated broad antifungal activity against a range of fungi and yeasts, including pathogenic species like Candida albicans, Aspergillus niger, and Cercospora sojina. plos.orgnih.govnih.gov Studies have shown that SBTX can impair fungal growth by interfering with molecular transport, metabolism, and stress responses. plos.orgnih.gov However, the precise molecular targets of SBTX and its 17 kDa chain within fungal and yeast cells remain to be identified.
Future research should focus on identifying the specific fungal and yeast molecules or structures that SBTX17 interacts with. Techniques such as yeast two-hybrid screening, affinity purification-mass spectrometry (AP-MS), and surface plasmon resonance (SPR) can be used to identify binding partners. Once potential targets are identified, the functional consequences of these interactions can be investigated. For example, researchers could examine whether SBTX17 inhibits the enzymatic activity of a target protein or disrupts the integrity of a cellular structure. A detailed understanding of these molecular interactions is essential for elucidating the antifungal mechanism of SBTX17.
Elucidation of Signal Transduction Pathways Regulating SBTX Expression in Plant Defense
The expression of defense-related proteins in plants is tightly regulated by complex signal transduction pathways. These pathways are often triggered by the recognition of pathogen-associated molecular patterns (PAMPs) or pathogen-derived effector proteins. nih.gov Key signaling molecules in plant defense include salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET). nih.govnih.gov While it is known that SBTX plays a role in plant defense, the specific signaling pathways that regulate the expression of the gene encoding SBTX17 are not well understood.
Future investigations should aim to elucidate the signal transduction pathways that control SBTX17 expression in response to pathogen attack. This can be achieved by treating soybean plants with various signaling molecules (e.g., SA, JA, ET) and their inhibitors and then measuring the expression of the SBTX17 gene using techniques like quantitative real-time PCR (qRT-PCR). nih.gov Furthermore, researchers can use genetic approaches, such as analyzing mutant plants with defects in known signaling pathways, to determine which pathways are essential for SBTX17 induction. researchgate.netmdpi.com Unraveling these regulatory networks will provide valuable insights into how soybean plants deploy SBTX17 as part of their defense arsenal (B13267).
Strategies for Genetic Engineering of Soybean for Enhanced Pathogen Resistance
Genetic engineering offers a promising approach to enhance the resistance of crop plants to fungal diseases. researchgate.net The introduction of genes encoding antifungal proteins has been shown to improve resistance in various crops. researchgate.netcas.cz Given the antifungal properties of SBTX, the gene encoding SBTX17 is a strong candidate for the genetic engineering of soybean and other crops to bolster their defenses against fungal pathogens.
Future strategies should focus on the stable transformation of soybean with the SBTX17 gene. nih.gov This can be accomplished using established methods such as Agrobacterium-mediated transformation or particle bombardment. cas.cznih.gov It will be important to optimize the expression of the transgene to ensure sufficient levels of SBTX17 are produced in the appropriate tissues and at the right times to confer resistance. The resulting transgenic plants will need to be rigorously tested for their resistance to a range of fungal pathogens in both laboratory and field settings. This research could lead to the development of new soybean cultivars with durable and broad-spectrum resistance to fungal diseases.
Development of SBTX17-Derived Peptides as Novel Biopesticides or Agricultural Antimicrobial Agents
Antimicrobial peptides (AMPs) are a class of naturally occurring molecules that have garnered significant interest as potential alternatives to conventional antibiotics and pesticides. nih.govnih.govmdpi.com Many AMPs are derived from larger proteins and exhibit broad-spectrum antimicrobial activity. numaferm.com The antifungal properties of SBTX17 suggest that it may contain peptide fragments with potent antimicrobial activity.
A promising avenue for future research is the identification and development of SBTX17-derived peptides as biopesticides. dtic.mil This would involve systematically screening synthetic peptides corresponding to different regions of the SBTX17 protein for their antifungal activity. Once active peptides are identified, their stability, efficacy, and potential for large-scale production can be evaluated. numaferm.com These peptides could be formulated into biopesticides for direct application to crops or the genes encoding them could be used to create transgenic plants that produce the peptides themselves. The development of SBTX17-derived biopesticides could provide a new and sustainable tool for managing fungal diseases in agriculture.
Investigation of Broader Ecological Roles and Interactions with Other Organisms
The current understanding of SBTX17's function is largely limited to its role in defending soybeans against fungal pathogens. However, it is likely that this protein has broader ecological roles and interacts with a wider range of organisms in the soybean's environment. For instance, soybean cultivation can have significant environmental impacts, including effects on soil health and biodiversity. earth.org It is possible that toxins produced by the plant, such as SBTX, could influence these ecological dynamics.
Q & A
Q. How can researchers structure literature reviews to identify understudied aspects of the 17 kDa toxin?
Q. What criteria should guide the selection of model organisms for comparative toxicity studies?
- Methodological Answer : Align with the NIH’s IBC guidelines: prioritize organisms with established genetic tools (e.g., C. elegans) and relevance to human pathways (e.g., intestinal absorption) . Justify choices in grant proposals using CTD cross-species data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
